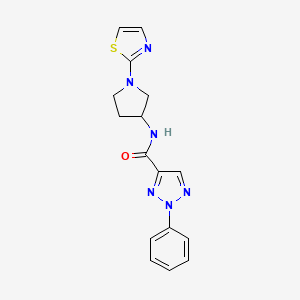

2-phenyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-2H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

2-phenyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6OS/c23-15(14-10-18-22(20-14)13-4-2-1-3-5-13)19-12-6-8-21(11-12)16-17-7-9-24-16/h1-5,7,9-10,12H,6,8,11H2,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QADDSRBBXCYGLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC(=O)C2=NN(N=C2)C3=CC=CC=C3)C4=NC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-2H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be introduced through a cyclization reaction involving a suitable precursor.

Formation of the Thiazole Ring: The thiazole ring can be synthesized using a Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone.

Coupling Reactions: The final compound is obtained by coupling the triazole, pyrrolidine, and thiazole intermediates through amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesizers, high-throughput screening for reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and thiazole rings.

Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the phenyl, thiazole, and pyrrolidine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens, nucleophiles (e.g., amines, alcohols), and bases (e.g., sodium hydride) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenyl ring may yield phenolic derivatives, while reduction of the triazole ring may produce dihydrotriazole compounds.

Scientific Research Applications

The compound features a complex structure comprising a phenyl group, a thiazole moiety, and a pyrrolidine ring, linked through a triazole core. This unique configuration is key to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including our compound of interest. The following table summarizes findings from various research studies:

The structure-activity relationship (SAR) studies suggest that the presence of electronegative groups and specific structural features enhance the anticancer efficacy of triazole derivatives.

Anticonvulsant Properties

The anticonvulsant potential of compounds similar to 2-phenyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-2H-1,2,3-triazole-4-carboxamide has been explored in various models. For instance:

- In a study involving picrotoxin-induced convulsions, certain thiazole-integrated compounds exhibited significant anticonvulsant activity, suggesting that modifications to the thiazole or triazole moieties can enhance efficacy .

Antifungal Activity

Triazole derivatives are well-known for their antifungal properties . The compound's structural characteristics may confer similar benefits:

- A recent overview indicated that 1,2,3-triazole hybrids demonstrate powerful antifungal effects, which could be extrapolated to include our compound .

Case Study 1: Anticancer Efficacy

In a comprehensive study published in the Journal of Medicinal Chemistry, researchers synthesized a series of triazole derivatives and evaluated their anticancer activities against multiple cell lines. The study found that certain derivatives exhibited IC₅₀ values significantly lower than standard chemotherapeutics, indicating a strong potential for development into effective cancer treatments.

Case Study 2: Anticonvulsant Screening

Another investigation focused on the anticonvulsant effects of thiazole-containing compounds in animal models. The results demonstrated that specific structural modifications led to enhanced protection against seizures, with some compounds achieving near-complete protection at tested doses.

Mechanism of Action

The mechanism of action of 2-phenyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to an enzyme’s active site, blocking substrate access and thereby inhibiting the enzyme’s activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s closest structural analogs include derivatives with modifications to the triazole-carboxamide core or substituents. For example, 5-(2-chloroacetamido)-2-phenyl-N-(1,3,4-thiadiazol-2-yl)-2H-1,2,3-triazole-4-carboxamide (Compound 1 in ) shares the triazole-carboxamide scaffold but replaces the pyrrolidinyl-thiazole group with a thiadiazole ring . Key differences include:

Key Observations:

The thiazole ring (vs. thiadiazole) may alter electronic properties, influencing redox behavior or target binding.

Biological Activity :

- Compound 1 demonstrated antioxidant activity in assays, attributed to its thiadiazole-triazole framework . The target compound’s thiazole-pyrrolidine substituent could modulate this activity, though experimental data are lacking in the provided evidence.

Synthetic Pathways :

- Both compounds likely employ heterocyclization strategies. Compound 1 was synthesized using thiocarbamoyl reagents under reflux conditions , suggesting analogous methods could apply to the target compound.

Hypothesized Advantages of the Target Compound:

- The pyrrolidine-thiazole moiety may enhance metabolic stability or bioavailability compared to thiadiazole derivatives.

- Synergistic effects between the thiazole and triazole rings could improve binding to enzymes or receptors involved in oxidative stress pathways.

Research Findings and Data Gaps

Available Data from Evidence:

- No direct pharmacological or structural data on the target compound are provided in the evidence, limiting quantitative comparisons.

Proposed Research Directions:

Activity Profiling : Test the target compound for antioxidant, antimicrobial, or kinase inhibitory activity to compare with Compound 1.

Computational Modeling : Study the impact of the pyrrolidinyl-thiazole group on molecular docking or ADMET (absorption, distribution, metabolism, excretion, toxicity) properties.

Biological Activity

The compound 2-phenyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-2H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and other therapeutic potentials based on recent research findings.

Structure and Synthesis

The molecular structure of the compound features a triazole ring , a thiazole moiety , and a pyrrolidine ring , which contribute to its biological properties. The synthesis typically involves multi-step organic reactions including cyclization and functional group modifications.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of triazole derivatives. For instance, a related compound exhibited significant cytotoxicity against various cancer cell lines with IC50 values ranging from 42.5 µg/mL to 68.4 µg/mL against MDA-MB231 and Mia-PaCa2 cells respectively . The mechanism of action is believed to involve the inhibition of key enzymes such as thymidylate synthase, crucial for DNA synthesis in cancer cells.

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 8b | MDA-MB231 | 42.5 |

| 8o | HCT116 | 64.3 |

| 8n | Mia-PaCa2 | 68.4 |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial activity. In vitro studies have shown that certain triazole derivatives exhibit good inhibition against Escherichia coli and Staphylococcus aureus . Such activity is essential for developing new antibiotics in an era of increasing resistance.

Other Biological Activities

Beyond anticancer and antimicrobial effects, compounds similar to 2-phenyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-2H-1,2,3-triazole-4-carboxamide have been investigated for their potential anticonvulsant properties and as inhibitors of carbonic anhydrase . The structure–activity relationship (SAR) studies indicate that specific substitutions on the phenyl and thiazole rings enhance biological activity.

Case Studies

- Anticancer Efficacy : A study synthesized a series of triazole derivatives that were tested against multiple cancer cell lines. The most potent compounds showed IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin .

- Antimicrobial Assessment : Research indicated that certain thiazole-containing compounds displayed notable antimicrobial activity against gram-positive and gram-negative bacteria, suggesting their potential as new antimicrobial agents .

Q & A

Q. What are the key synthetic strategies for preparing 2-phenyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-2H-1,2,3-triazole-4-carboxamide?

- Methodological Answer : The compound is synthesized via multi-step reactions:

- Triazole formation : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole core, ensuring regioselectivity for the 1,4-disubstituted product .

- Thiazole-pyrrolidine coupling : Introduce the thiazole-pyrrolidine moiety via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) under anhydrous conditions (e.g., THF, 60–80°C) .

- Amide bond formation : Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the triazole-carboxylic acid to the pyrrolidine-3-amine intermediate .

- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol/water) to isolate high-purity product (>95%) .

Q. How is the molecular structure of this compound confirmed experimentally?

- Methodological Answer : Structural validation relies on:

- Nuclear Magnetic Resonance (NMR) : and NMR to confirm regiochemistry of triazole and substituent positions .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching (e.g., [M+H]) to distinguish from isomers .

- X-ray crystallography : For unambiguous confirmation, use SHELX programs for data refinement (e.g., SHELXL-2018 for small-molecule resolution) .

Q. What spectroscopic techniques are critical for monitoring reaction progress?

- Methodological Answer :

- Thin-Layer Chromatography (TLC) : Track intermediates using UV-active spots (e.g., iodine staining) .

- Infrared Spectroscopy (IR) : Monitor carbonyl (C=O, ~1650–1750 cm) and triazole (C=N, ~1500 cm) bands .

- LC-MS : Detect transient intermediates and confirm mass transitions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?

- Methodological Answer :

- Substituent variation : Replace the phenyl group with electron-withdrawing (e.g., -CF) or donating (e.g., -OCH) groups to modulate electronic effects on triazole reactivity .

- Heterocycle substitution : Swap thiazole for oxazole or imidazole to assess impact on target binding .

- Bioassay-guided optimization : Test analogs in enzyme inhibition (e.g., kinase assays) or antimicrobial susceptibility panels (MIC values) .

Q. What computational methods predict binding modes with biological targets (e.g., kinases)?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., CDK2 or EGFR kinases) .

- Molecular Dynamics (MD) : Simulate ligand-protein stability (e.g., GROMACS, 100 ns trajectories) to validate binding poses .

- Free Energy Perturbation (FEP) : Quantify ΔΔG values for substituent modifications .

Q. How are crystallographic data contradictions resolved (e.g., disordered solvent molecules)?

- Methodological Answer :

- SHELXL refinement : Apply restraints (e.g., SIMU, DELU) to model disorder in pyrrolidine or thiazole rings .

- PLATON SQUEEZE : Remove electron density from disordered solvent regions .

- Temperature factors (B-values) : Analyze thermal motion to distinguish static disorder from dynamic effects .

Q. What strategies mitigate batch-to-batch variability in bioactivity data?

- Methodological Answer :

- Purity control : Use HPLC-DAD (≥98% purity) and Karl Fischer titration (<0.1% HO) .

- Counterion standardization : Ensure consistent salt forms (e.g., hydrochloride vs. free base) .

- Biological replicates : Perform triplicate assays with internal controls (e.g., staurosporine for cytotoxicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.